molecular formula C23H23N5O3 B2487545 3-ethyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 873076-83-6

3-ethyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2487545
CAS No.: 873076-83-6
M. Wt: 417.469
InChI Key: FPCNRHKTNKEMFL-UHFFFAOYSA-N
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Description

3-ethyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C23H23N5O3 and its molecular weight is 417.469. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

Compounds with similar structural motifs to the mentioned compound are often synthesized for the purpose of exploring their chemical properties and potential as bioactive molecules. For instance, the synthesis and characterization of pyrimidine derivatives have been extensively studied due to their potential biological activities and applications in drug discovery (Hocková et al., 2003). These processes often involve complex synthetic routes to introduce specific functional groups that may enhance the compound's biological activity or modify its physicochemical properties.

Biological Activity and Pharmacological Potential

Pyrimidine derivatives, similar in structure to the compound , frequently exhibit a wide range of biological activities. They have been explored for their antiviral (Hocková et al., 2003), antibacterial, and antifungal properties. This research area is crucial for the development of new therapeutic agents, especially in the context of increasing resistance to existing drugs. For example, studies on substituted pyrimidine derivatives have shown potential in inhibiting retrovirus replication, highlighting their importance in antiviral therapy research (Hocková et al., 2003).

Molecular Interactions and Mechanistic Studies

Understanding the molecular interactions and mechanisms of action of compounds like 3-ethyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione can be critical for drug design and discovery. Research often focuses on the binding affinities of these molecules to biological targets, their ability to modulate biochemical pathways, and their structural relationship to biological activity. For example, studies on the crystal structure of purine-pyrimidine complexes have provided insights into base-pairing configurations that are fundamental to DNA and RNA structure, offering a basis for designing nucleotide-based drugs (Sobell, 1966).

Properties

IUPAC Name

3-ethyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-3-26-21(29)19-20(25(2)23(26)30)24-22-27(14-7-15-28(19)22)16-10-12-18(13-11-16)31-17-8-5-4-6-9-17/h4-6,8-13H,3,7,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCNRHKTNKEMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)OC5=CC=CC=C5)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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